1-Trifluoromethoxymethyl-cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
1-(trifluoromethoxymethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)12-3-5(1-2-5)4(10)11/h1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZRKTASKVDANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Halogenation and Alkylation
A foundational approach involves cyclopropane ring formation through halogenation-alkylation sequences. The CN104447293A patent outlines a method where methacrylic acid derivatives react with trihalides (e.g., chloroform or bromoform) under basic conditions to form 2,2-gem dihalides . For example:
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Step 1 : Methacrylic acid reacts with chloroform in the presence of NaOH (50% w/w) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) at 20–40°C for 4 hours.
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Step 2 : The resulting 2,2-dichloro intermediate undergoes dehalogenation using metallic sodium in anhydrous toluene, yielding methylcyclopropane derivatives .
This method achieves 75–85% yields but requires careful control of halogen stoichiometry to avoid polyhalogenation byproducts .
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Oxidizing Agent | mCPBA (1.5 eq) | Maximizes conversion |
| Temperature | 0–5°C | Minimizes side reactions |
| Reaction Time | 6–8 hours | Ensures completion |
This method achieves 60–70% yields , with purity >95% confirmed via -NMR .
Cyanide Substitution and Hydrolysis
The CN110054558B patent provides a scalable route using sodium cyanide :
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Step 1 : 1-(Trifluoromethyl)cyclopropanol reacts with tosyl chloride in acetonitrile to form a tosylate intermediate.
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Step 2 : Cyanide substitution with NaCN in DMF at 140–160°C produces the nitrile derivative.
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Step 3 : Basic hydrolysis (6 M NaOH, reflux) followed by acidification yields the carboxylic acid .
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Halogenation-Alkylation | 75–85 | 90–95 | High | Moderate |
| Oxidation | 60–70 | >95 | Moderate | High |
| Cyanide Substitution | 80–85 | 85–90 | High | Low |
| Direct Introduction | 65–75 | 80–85 | Low | Very High |
Industrial-Scale Considerations
For large-scale production, the cyanide substitution method (CN110054558B) is preferred due to its cost efficiency and avoidance of hazardous reagents . Key process optimizations include:
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Catalyst Recycling : DMF recovery via distillation reduces waste.
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Continuous Flow Systems : Enhance reaction control and yield consistency .
Emerging Techniques
Recent studies explore enzymatic carboxylation using engineered E. coli strains expressing carboxylase enzymes. Preliminary data show 50–60% yields under mild conditions, though industrial viability remains unproven13.
Chemical Reactions Analysis
Types of Reactions: 1-Trifluoromethoxymethyl-cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
1-Trifluoromethoxymethyl-cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Trifluoromethoxymethyl-cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Cyclopropanecarboxylic Acid Derivatives
Structural and Functional Group Variations
1-(Trifluoromethyl)cyclopropanecarboxylic Acid (CAS 277756-46-4)
- Structure : Replaces trifluoromethoxymethyl with a trifluoromethyl group.
- Properties : Molecular weight 154.09 g/mol; hazardous (H301, H314); storage under inert atmosphere .
- Key Difference : The absence of the methoxy linker reduces steric bulk but retains strong electron-withdrawing effects.
1-(Trifluoromethyl)cyclopentane-1-carboxylic Acid (CAS 277756-44-2)
- Structure : Cyclopentane ring instead of cyclopropane.
- Properties : Molecular weight 182.14 g/mol; melting point 36–38°C; insoluble in water .
1-Fluorocyclopropane-1-carboxylic Acid
- Structure : Single fluorine substituent on the cyclopropane.
- Properties : Simpler structure; used in research applications requiring moderate lipophilicity .
- Key Difference : Less steric and electronic impact compared to trifluoromethoxymethyl.
(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid (CAS 1211582-12-5)
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| 1-Trifluoromethoxymethyl-cyclopropanecarboxylic acid* | ~210 (estimated) | N/A | Low aqueous | -COOH, -CF3-O-CH2- |
| 1-(Trifluoromethyl)cyclopropanecarboxylic acid | 154.09 | N/A | Insoluble in water | -COOH, -CF3 |
| 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid | 182.14 | 36–38 | Insoluble in water | -COOH, -CF3 |
| 1-Fluorocyclopropane-1-carboxylic acid | 106.09 | N/A | Moderate in DMSO | -COOH, -F |
*Estimated based on structural analogs .
Biological Activity
1-Trifluoromethoxymethyl-cyclopropanecarboxylic acid is a compound characterized by the presence of a trifluoromethoxy group linked to a cyclopropanecarboxylic acid structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. However, comprehensive data on its biological activity is limited, necessitating an exploration of related compounds and their effects.
- Molecular Formula : CHFO
- Molecular Weight : 172.10 g/mol
- CAS Number : Not specifically listed but related compounds are cataloged.
Biological Activity Overview
While specific studies directly focusing on the biological activity of this compound are scarce, its structural analogs and derivatives provide insights into potential activities:
- Antidepressant Activity : Research on cyclopropanecarboxylic acid derivatives has shown promising antidepressant effects. For instance, compounds derived from cyclopropanecarboxylic acids have been synthesized and evaluated for their ability to modulate neurotransmitter systems, showing enhanced activity compared to standard antidepressants like imipramine and desipramine .
- Enzyme Inhibition : Similar compounds have been investigated as inhibitors of specific enzymes. For example, inhibitors targeting O-acetylserine sulfhydrylase (OASS) have demonstrated significant antimicrobial properties, suggesting that modifications in the cyclopropane structure can influence enzyme interactions and biological efficacy .
- Cytotoxicity and Antimicrobial Activity : Some derivatives exhibit low cytotoxicity while maintaining antimicrobial activity against various pathogens. This duality makes them suitable candidates for further development in therapeutic applications .
Table 1: Summary of Biological Activities of Related Compounds
The trifluoromethoxy group in this compound may enhance lipophilicity and metabolic stability, potentially increasing its binding affinity to target enzymes or receptors. This structural feature could lead to modulation of various biological pathways, including:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit key enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar properties.
- Signal Transduction Alteration : The interaction with specific receptors may alter signal transduction pathways, impacting cellular responses.
Q & A
Basic Questions
Q. What are the recommended laboratory-scale synthesis methods for 1-Trifluoromethoxymethyl-cyclopropanecarboxylic acid?
- Answer: Cyclopropanation reactions are typically employed, utilizing catalytic systems like ruthenium chloride and sodium periodate in mixed solvents (CCl₄/MeCN/H₂O). Post-reaction purification involves column chromatography, and reaction progress is monitored via thin-layer chromatography (TLC) .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Answer: Key techniques include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify cyclopropane ring geometry and trifluoromethoxymethyl substitution.
- HPLC for purity assessment (>97% threshold).
- X-ray crystallography for absolute stereochemical confirmation .
Q. What safety protocols are critical when handling fluorinated cyclopropane derivatives?
- Answer: Use PPE (nitrile gloves, goggles), conduct reactions in fume hoods, and follow waste disposal guidelines for fluorinated compounds. Toxicity profiles should be extrapolated from organofluorine class data .
Q. Which analytical techniques distinguish positional isomers of trifluoromethoxymethyl-substituted cyclopropanecarboxylic acids?
- Answer: High-resolution mass spectrometry (HRMS) combined with 2D NMR (COSY, NOESY) resolves substitution patterns. Gas chromatography-mass spectrometry (GC/MS) with optimized parameters further aids differentiation .
Advanced Research Questions
Q. How can contradictory reactivity data for the trifluoromethoxymethyl group in cyclopropane derivatives be resolved?
- Answer: Conduct comparative kinetic studies under varied conditions (e.g., solvent polarity, temperature) and employ computational modeling (DFT) to assess electronic effects. Cross-referencing with structurally analogous compounds (e.g., 5-(trifluoromethyl)pyrazole-4-carboxylic acid derivatives) provides mechanistic insights .
Q. What catalytic systems optimize enantioselective synthesis of this compound?
- Answer: Chiral palladium complexes with tris-o-furylphosphine ligands enable asymmetric cyclopropanation. Solvent selection (THF/EtOAc) and controlled temperature (0°C to RT) enhance enantiomeric excess (>90% ee) .
Q. How does the cyclopropane ring’s steric/electronic profile influence interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
